molecular formula C7H9NO3 B3279178 2,4-Dimethoxypyridine 1-oxide CAS No. 6890-63-7

2,4-Dimethoxypyridine 1-oxide

Cat. No.: B3279178
CAS No.: 6890-63-7
M. Wt: 155.15 g/mol
InChI Key: KBGDVPTYNSTPJD-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine 1-oxide is an organic compound with the molecular formula C7H9NO3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and two methoxy groups are attached at the 2 and 4 positions of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyridine 1-oxide typically involves the oxidation of 2,4-Dimethoxypyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 2,4-Dimethoxypyridine is continuously fed along with an oxidizing agent. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxypyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc and acetic acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and catalysts like manganese dioxide.

    Reduction: Zinc, acetic acid, and hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.

Major Products Formed:

    Oxidation: Higher-order N-oxides.

    Reduction: 2,4-Dimethoxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.

    Biology: It serves as a probe in studying the mechanisms of enzyme-catalyzed oxidation reactions.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyridine 1-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, making the compound a useful oxidizing agent. The methoxy groups can also influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

    2,4-Dimethoxypyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    2,6-Dimethoxypyridine: Methoxy groups at the 2 and 6 positions.

    2,4-Dichloropyridine: Chlorine atoms instead of methoxy groups.

Uniqueness: 2,4-Dimethoxypyridine 1-oxide is unique due to its N-oxide group, which imparts distinct chemical properties compared to its non-oxidized counterparts. This makes it particularly useful in oxidation reactions and as a precursor for synthesizing other complex molecules.

Properties

IUPAC Name

2,4-dimethoxy-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-3-4-8(9)7(5-6)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDVPTYNSTPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[N+](C=C1)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-63-7
Record name Pyridine, 2,4-dimethoxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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